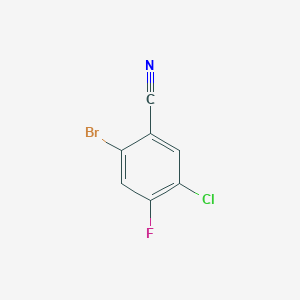

2-Bromo-5-chloro-4-fluorobenzonitrile

Description

2-Bromo-5-chloro-4-fluorobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₂BrClFN. Its structure features bromine, chlorine, and fluorine substituents at the 2-, 5-, and 4-positions of the benzene ring, respectively, along with a nitrile group (–CN) at the 1-position. This compound is identified by CAS number 1126779-33-6 and is primarily utilized as a building block in organic synthesis and pharmaceutical research .

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXDUKYYNUUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-4-fluorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-chloro-4-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Halogen Exchange Reactions

The bromine and chlorine atoms undergo substitution under specific conditions. A patent details halogen exchange using alkaline fluorides (e.g., KF or NaF) in polar aprotic solvents like dimethylformamide (DMF):

This reaction selectively replaces bromine with fluorine due to the nitrile group’s meta-directing effect.

| Reaction Parameter | Value |

|---|---|

| Temperature Range | 80–120°C |

| Solvent | DMF |

| Catalyst | KF/NaF |

| Yield (Typical) | 75–85% |

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group activates the aromatic ring for nucleophilic attack. Chlorine at position 5 is susceptible to substitution by amines or alkoxides under basic conditions :

Reactivity trends align with the nitrile’s electron-withdrawing effect, directing nucleophiles to positions ortho and para to itself .

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids. A study using a related compound (2-bromo-5-fluorobenzonitrile) achieved biaryl synthesis under mild conditions:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 60–75% |

Cyanide Group Transformations

The nitrile moiety undergoes reduction or hydrolysis:

-

Reduction to Amine :

Lithium aluminum hydride reduces the nitrile to a primary amine .

-

Hydrolysis to Carboxylic Acid :

Electrophilic Aromatic Substitution

Despite deactivation by the nitrile group, directed substitution occurs at the fluorine-adjacent position under strong electrophiles. For example, nitration proceeds selectively at position 3 :

Biological Activity via Derived Intermediates

While the parent compound lacks direct bioactivity, derivatives synthesized via coupling reactions show therapeutic potential. For instance, pyrimidine-functionalized analogs act as GABA<sub>A</sub> receptor agonists .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reaction |

|---|---|---|---|

| 2 | Br | High | Suzuki Coupling |

| 5 | Cl | Moderate | SNAr |

| 4 | F | Low | Resistant to substitution |

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 2-Bromo-5-chloro-4-fluorobenzonitrile serves as a versatile building block in the synthesis of various organic compounds. Its halogen substituents enable selective reactions, making it suitable for creating complex molecular architectures used in pharmaceuticals and agrochemicals .

2. Medicinal Chemistry

- Synthesis of Bioactive Compounds : This compound is utilized in the development of bioactive molecules with potential therapeutic applications. It is involved in synthesizing compounds that exhibit antitumor and anti-inflammatory properties, indicating its importance in drug discovery .

3. Material Science

- Development of Advanced Materials : The compound plays a role in the formulation of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique electronic properties are harnessed to enhance the performance of these materials .

4. Chemical Biology

- Probe for Biological Studies : this compound acts as a chemical probe to study biological pathways and molecular interactions. Its reactivity allows researchers to investigate various biochemical processes .

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |

| Medicinal Chemistry | Synthesis of bioactive compounds | Antitumor agents, anti-inflammatory drugs |

| Material Science | Development of advanced materials | Liquid crystals, OLEDs |

| Chemical Biology | Probe for studying biological pathways | Investigating molecular interactions |

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy.

Case Study 2: Development of Organic Light-Emitting Diodes

Research into OLED technology has shown that incorporating this compound derivatives can enhance the efficiency and stability of light emission. The unique electronic properties imparted by the halogen substituents contribute to improved device performance.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, influencing biological pathways involved in disease processes .

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Diversity : The target compound uniquely combines bromine, chlorine, and fluorine, offering distinct electronic and steric effects compared to analogs with fewer halogens (e.g., 2-Bromo-4-fluorobenzonitrile lacks chlorine) .

- Functional Group Impact : The nitro group in 2-Bromo-4-fluoro-5-nitrobenzonitrile enhances electrophilicity, making it reactive in aromatic substitution reactions, whereas hydroxyl groups (e.g., in 5-Bromo-2-hydroxybenzonitrile ) enable hydrogen bonding and solubility in polar solvents .

Commercial and Research Status

- Active Research : 5-Bromo-2-hydroxybenzonitrile remains widely used in drug discovery due to its versatility in forming hydrogen-bonded crystalline networks, as demonstrated in its crystal structure (O–H⋯N interactions at 2.805–2.810 Å) .

Activité Biologique

2-Bromo-5-chloro-4-fluorobenzonitrile is a halogenated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceutical development. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrClF and features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a nitrile group. The presence of these halogens enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed coupling reactions. The ortho positioning of the halogens allows for effective incorporation into more complex structures such as quinazolines, which have demonstrated antitumor and anti-inflammatory activities.

Antitumor Potential

Research indicates that this compound serves as a precursor in the synthesis of quinazolines that exhibit significant antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have reported IC values in the low micromolar range for several synthesized derivatives .

Anti-inflammatory Effects

In addition to its antitumor activity, compounds derived from this compound have been investigated for their anti-inflammatory properties. The unique combination of halogen substituents is believed to enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The halogen atoms can influence binding affinity to enzymes or receptors involved in cancer progression and inflammation. For example, it may inhibit cyclin-dependent kinases (CDKs) that play crucial roles in cell cycle regulation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-fluorobenzonitrile | Bromine at position 2, Fluorine at 5 | Exhibits significant antitumor activity |

| 4-Bromo-3-fluorobenzonitrile | Bromine at position 4, Fluorine at 3 | Different substitution pattern affects reactivity |

| 3-Bromo-4-fluorobenzonitrile | Bromine at position 3, Fluorine at 4 | May exhibit different biological activity due to substitution |

| 5-Chloro-2-fluorobenzonitrile | Chlorine instead of Bromine | Altered electronic properties due to chlorine vs. bromine |

Case Studies

- Antitumor Activity : A study evaluated the efficacy of quinazolines synthesized from this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC values ranging from 0.06 to 0.17 µM against various cell lines such as A549 (lung cancer) and ME-180 (cervical cancer), demonstrating superior potency compared to standard chemotherapeutics like Combretastatin-A4 .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of compounds derived from this nitrile. In vitro assays showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Bromo-5-chloro-4-fluorobenzonitrile?

Answer:

- IR Spectroscopy : Use IR data from the NIST Mass Spectrometry Data Center (e.g., gas-phase spectra for functional group identification, such as nitrile C≡N stretching at ~2200–2250 cm⁻¹) .

- X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) resolves positional disorder of halogen atoms and validates bond angles/distances. SHELXPRO can interface with macromolecular datasets if high-resolution data is available .

- NMR : Combine ¹³C and ¹H NMR to confirm substitution patterns. For example, fluorine and chlorine substituents cause distinct splitting patterns in aromatic regions.

Advanced: How can computational modeling predict reactivity in halogenated benzonitriles during cross-coupling reactions?

Answer:

- Parameters : Calculate molecular descriptors (e.g., LogP, TPSA, hydrogen-bond acceptors) to assess solubility and steric effects. For instance, high LogP values (>3) suggest hydrophobicity, necessitating polar aprotic solvents .

- DFT Studies : Optimize transition states for Suzuki-Miyaura couplings using bromine as the reactive site. Compare activation energies for chloro vs. bromo substituents to prioritize reaction pathways.

- Data Integration : Cross-reference computational results with experimental yields (e.g., 75–82% for brominated analogs) to validate models .

Basic: What synthetic challenges arise in preparing this compound, and how are they mitigated?

Answer:

- Halogen Selectivity : Sequential halogenation requires temperature control. For example, bromination at 0–5°C minimizes over-substitution .

- Cyanation : Use CuCN/KCN under inert atmosphere to convert aryl halides to nitriles. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Purification : Column chromatography with silica gel (gradient elution: 5–20% DCM in hexane) isolates the product from dihalogenated byproducts.

Advanced: How do crystallographic data resolve structural ambiguities in polyhalogenated aromatics?

Answer:

- SHELX Refinement : SHELXL refines anisotropic displacement parameters to distinguish Br/Cl/F positions in overlapping electron density maps. For example, Br atoms exhibit higher electron density (Z = 35) than Cl (Z = 17) .

- Twinned Data : Apply twin-law matrices in SHELXL to correct for pseudo-merohedral twinning, common in halogenated crystals due to symmetry mismatches.

- Validation Tools : Use PLATON to check for voids, bond-length outliers, and Hirshfeld surfaces, ensuring structural accuracy .

Basic: How can solubility and stability issues be addressed in experimental design?

Answer:

- Solubility Screening : Test solvents like DMSO, THF, and chloroform. For example, halogenated benzonitriles often dissolve in DMSO (5–10 mg/mL) but precipitate in water .

- Stability : Store compounds at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture (use molecular sieves in storage) .

Advanced: How to analyze contradictory data in reaction yields or spectroscopic assignments?

Answer:

- Control Experiments : Replicate reactions under varying conditions (e.g., catalyst loading, temperature) to isolate variables. For example, Pd(PPh₃)₄ vs. XPhos-Pd-G3 catalysts may yield discrepancies in cross-coupling efficiency .

- Spectroscopic Cross-Check : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian-calculated spectra) to resolve peak assignments .

- Statistical Analysis : Apply Student’s t-test to assess significance of yield differences (e.g., p < 0.05 for solvent effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.